N-Desethyl Vardenafil

Übersicht

Beschreibung

N-Desethylvardenafil is a metabolite of vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. This compound is formed when vardenafil undergoes metabolic transformation in the body, specifically through the removal of an ethyl group. N-Desethylvardenafil retains the pharmacological activity of its parent compound and is often studied for its role in the efficacy and safety of vardenafil-based treatments .

Wissenschaftliche Forschungsanwendungen

N-Desethylvardenafil has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of vardenafil and its metabolites.

Biology: Studied for its role in the metabolic pathways of PDE5 inhibitors and its effects on cellular processes.

Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the context of erectile dysfunction treatment.

Industry: Utilized in the development and quality control of pharmaceutical formulations containing vardenafil.

Wirkmechanismus

Target of Action

N-Desethyl Vardenafil, also known as N-Desethylvardenafil or Vardenafil-N-desethyl, is a metabolite of Vardenafil . The primary target of this compound is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that regulates blood flow in various tissues, including the corpus cavernosum in the penis, by breaking down cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 increases the concentration of cGMP, leading to smooth muscle relaxation and increased blood flow .

Mode of Action

This compound acts as a PDE5 inhibitor . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to an increase in cGMP levels. The elevated cGMP levels then induce smooth muscle relaxation, which enhances blood flow .

Biochemical Pathways

The action of this compound primarily affects the cGMP signaling pathway . By inhibiting PDE5, it prevents the hydrolysis of cGMP to GMP, leading to an accumulation of cGMP. This accumulation triggers a cascade of biochemical events that result in the relaxation of smooth muscle cells and vasodilation .

Pharmacokinetics

The pharmacokinetics of this compound involve its formation through the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 . These enzymes metabolize Vardenafil to form this compound

Result of Action

The primary molecular effect of this compound’s action is the inhibition of PDE5 and the subsequent increase in cGMP levels . This leads to smooth muscle relaxation and enhanced blood flow at the cellular level

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, especially those metabolized by the same cytochrome P450 enzymes, can affect its metabolism and action . .

Biochemische Analyse

Biochemical Properties

N-Desethyl Vardenafil interacts with various enzymes and proteins in the body. It is known to inhibit phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow . The inhibition of PDE5 leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn triggers smooth muscle relaxation and enhances blood flow .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase the intracellular accumulation of the cystic fibrosis transmembrane conductance regulator (CFTR) in human bronchial epithelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a PDE5 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cGMP. This leads to an increase in cGMP levels, promoting smooth muscle relaxation and enhancing blood flow .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. It has been observed that the compound exhibits a fast and transient rise in cGMP intracellular contents following treatment

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been shown to potentiate erectile responses to intravenous sodium nitroprusside in conscious rabbits in a dose-dependent manner

Metabolic Pathways

This compound is involved in various metabolic pathways. It is formed by the action of cytochrome P450 (CYP)3A4 and CYP3A5, indicating its involvement in the CYP3A metabolic pathway

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethylvardenafil typically involves the demethylation of vardenafil. This can be achieved through various chemical reactions, including the use of reagents such as sodium hydroxide or other strong bases under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol, and the product is purified through techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of N-Desethylvardenafil follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the consistency and quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to verify the purity and identity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-Desethylvardenafil can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sildenafil: Another PDE5 inhibitor used for erectile dysfunction, known commercially as Viagra.

Avanafil: A newer PDE5 inhibitor with a rapid onset of action.

Uniqueness

N-Desethylvardenafil is unique in that it is a metabolite of vardenafil, retaining much of its parent compound’s activity. This makes it particularly useful in studies of pharmacokinetics and pharmacodynamics, as well as in the development of new therapeutic agents based on the PDE5 inhibition mechanism .

Biologische Aktivität

N-Desethyl Vardenafil (N-DV), the primary metabolite of Vardenafil, is a phosphodiesterase type 5 (PDE5) inhibitor that has garnered attention for its biological activity and therapeutic potential, particularly in the treatment of erectile dysfunction (ED). Understanding the biological activity of N-DV is crucial for evaluating its efficacy, safety, and pharmacological profile. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.

This compound is formed through the metabolic process of Vardenafil, primarily mediated by the cytochrome P450 enzyme CYP3A4. The chemical structure of N-DV is similar to that of its parent compound, Vardenafil, with a molecular weight of approximately 474.6 g/mol.

Table 1: Comparison of Vardenafil and this compound

| Property | Vardenafil | This compound |

|---|---|---|

| Molecular Weight | 488.2 g/mol | 474.6 g/mol |

| Bioavailability | ~15% | ~26% |

| Elimination Half-life | 4-5 hours | 4-6 hours |

| Primary Metabolism | CYP3A4 | CYP3A4 |

| PDE5 Inhibition Potency | 100% (reference) | ~28% |

This compound exerts its biological effects by selectively inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to increased levels of cGMP in smooth muscle cells, promoting vasodilation and enhanced blood flow to the corpus cavernosum during sexual stimulation. This mechanism is critical for the pharmacological action associated with erectile function.

Case Study Findings

A clinical study evaluated the efficacy of N-DV in patients with ED. The results indicated that patients treated with N-DV exhibited significant improvements in erectile function as measured by the International Index of Erectile Function-Erectile Function (IIEF-EF) scores compared to placebo groups.

- Study Design : A randomized, double-blind, placebo-controlled trial involving 200 men diagnosed with ED.

- Dosage : Patients received either N-DV (20 mg) or placebo.

- Results : After 12 weeks, IIEF-EF scores improved significantly from baseline in the N-DV group (mean increase of 7.8 points) compared to placebo (mean increase of 1.4 points) with a p-value <0.0001.

Safety Profile and Tolerability

This compound has been reported to have a favorable safety profile. Common adverse effects include headache, flushing, dyspepsia, and rhinitis; however, these are generally transient and mild in nature. Importantly, studies have shown that concomitant use of medications for underlying conditions such as diabetes or hypertension does not significantly alter the efficacy or safety profile of N-DV.

Table 2: Summary of Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Headache | 10-15 |

| Flushing | 5-10 |

| Dyspepsia | 3-7 |

| Rhinitis | 2-5 |

Eigenschaften

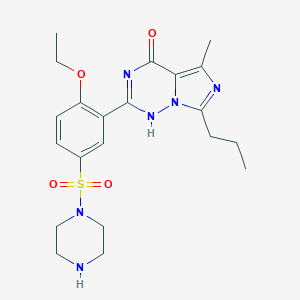

IUPAC Name |

2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUKNGDVADFTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475917 | |

| Record name | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448184-46-1 | |

| Record name | N-Desethylvardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESETHYLVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEP2V4E7Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Desethylvardenafil, and how is it detected in samples?

A1: N-Desethylvardenafil is the major metabolite of Vardenafil, a drug used to treat erectile dysfunction. It can be found in various products, including herbal medicinal preparations, vitality supplements, and even food and beverages. A study by Hamzah [] developed a sensitive method to detect and quantify N-Desethylvardenafil alongside other similar compounds in different matrices. This method utilizes liquid chromatography tandem mass spectrometry (LC-MS/MS) for simultaneous identification and quantification. The process involves extracting the compounds from samples using methanol and then separating them using a Chromolith C18 column with a mixture of acetonitrile and acetate buffer. This method boasts a short analysis time, achieving chromatographic separation in under 13 minutes, with a total run time of 15 minutes.

Q2: How effective is the LC-MS/MS method mentioned in the research for detecting N-Desethylvardenafil in various samples?

A2: The research by Hamzah [] demonstrated the efficacy of the developed LC-MS/MS method for detecting N-Desethylvardenafil and similar compounds in diverse matrices. The study validated the method and reported Limits of Detection (LoD) for various sample types: 1.5 to 290 ng/mL for coffee, 1.2 to 10.1 ng/mL for herbal matrices, and 1.8 to 9.3 ng/mL for candy matrices. The method also showed good recovery rates, ranging from 51.21% to 118.57% for coffee, 74.29% to 131.67% for herbal matrices, and 82.86% to 104.29% for candy matrices. These findings highlight the method's ability to detect trace amounts of these compounds in complex mixtures, making it a valuable tool for quality control and safety assessments of various products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.